An In-Depth Technical Guide to the Molecular Weight and Three-Dimensional Structure Elucidation of 3-(Propan-2-yl)piperidin-2-one
An In-Depth Technical Guide to the Molecular Weight and Three-Dimensional Structure Elucidation of 3-(Propan-2-yl)piperidin-2-one
Abstract: The piperidin-2-one moiety is a foundational scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Its structural rigidity and potential for stereospecific substitution make it a valuable building block for drug design. This guide provides a comprehensive technical overview of the methodologies required to characterize a specific derivative, 3-(Propan-2-yl)piperidin-2-one. We will detail the determination of its fundamental molecular properties and explore the synergistic experimental and computational workflows for elucidating its three-dimensional (3D) structure. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel small molecules, moving from basic properties to a high-resolution understanding of spatial arrangement.
Introduction to the Piperidin-2-one Scaffold
The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, integral to drugs spanning analgesics, antipsychotics, and anticancer agents.[2] The introduction of a carbonyl group to form a piperidin-2-one (a δ-lactam) introduces a planar amide bond, which constrains the ring's conformation and provides specific hydrogen bonding capabilities. These structural features are critical for molecular recognition and binding to biological targets. The development of efficient synthetic routes to substituted piperidin-2-ones is an active area of research.[3][4]
The target of this guide, 3-(Propan-2-yl)piperidin-2-one, features an isopropyl substituent at the C3 position, adjacent to the carbonyl group. This substitution introduces a chiral center, making the stereochemistry of this position a critical determinant of its potential biological activity. Accurate characterization of its molecular weight and, more importantly, its precise 3D structure, is the first essential step in any discovery and development pipeline.
Fundamental Molecular Properties
Before embarking on advanced structural analysis, it is crucial to establish the foundational properties of the molecule. These are derived from its chemical formula, C₈H₁₅NO.
| Property | Value | Source |
| Chemical Formula | C₈H₁₅NO | Calculated |
| IUPAC Name | 3-(Propan-2-yl)piperidin-2-one | Standard Nomenclature |
| Synonyms | 3-Isopropylpiperidin-2-one | Common Nomenclature |
| Molecular Weight | 141.21 g/mol | Calculated (Isomer Ref.) |
| Exact Mass | 141.11536 g/mol | Calculated (Isomer Ref.) |
| Chiral Centers | 1 (at C3) | Structural Analysis |
Note: While public databases contain extensive information on isomers such as 1-(piperidin-4-yl)propan-2-one, 3-(Propan-2-yl)piperidin-2-one itself is not as widely documented, underscoring the need for the de novo characterization techniques described herein.
Experimental Determination of 3D Structure
A combination of analytical techniques is required to build a complete and validated model of a molecule's 3D structure. We will focus on the two most powerful methods: Single-Crystal X-ray Crystallography for solid-state analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis.
Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure
Expertise & Experience: Single-crystal X-ray crystallography is considered the "gold standard" for determining the 3D structure of small molecules.[5] It provides an unambiguous, high-resolution map of atomic positions in the solid state, revealing precise bond lengths, bond angles, and the molecule's conformation within the crystal lattice.[6][7] The primary prerequisite, and often the most significant experimental hurdle, is the growth of a single, high-quality crystal suitable for diffraction.
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Crystal Growth:
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Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
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Employ slow evaporation, vapor diffusion, or slow cooling techniques to encourage the formation of single crystals. The goal is to obtain crystals of at least 20-50 µm in each dimension.[8]
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-
Crystal Mounting and Data Collection:
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Carefully select and mount a suitable crystal on a goniometer head.
-
Place the crystal in a diffractometer, often cooled under a stream of nitrogen gas to minimize thermal motion.
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Expose the crystal to a monochromatic X-ray beam (typically Mo or Cu Kα radiation).[8] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections.[5]
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-
Data Processing:
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Integrate the intensities of the thousands of collected reflections.
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The software determines the unit cell dimensions and the crystal's symmetry (space group).
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-
Structure Solution and Refinement:
-
The "phase problem" is solved using mathematical algorithms (e.g., direct methods) to generate an initial electron density map.[5]
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An initial molecular model is built into the electron density map.
-
This model is iteratively refined, adjusting atomic positions and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model.[5]
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-
Validation:
-
The final model is validated using metrics such as the R-factor, goodness-of-fit, and analysis of residual electron density to ensure it accurately represents the experimental data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Structure in Solution
Expertise & Experience: While X-ray crystallography provides a static picture, NMR spectroscopy reveals the structure and dynamics of a molecule in solution, which is often more relevant to its behavior in a biological context.[9] It is an exceptionally powerful technique for determining the connectivity of atoms and the relative stereochemistry of a molecule.[10][11] A suite of 1D and 2D NMR experiments is used to piece together the molecular puzzle.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
1D NMR Experiments:
-
¹H NMR: Provides information about the number of different proton environments and their neighboring protons (via spin-spin coupling).
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¹³C NMR: Shows the number of unique carbon environments in the molecule.
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DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, aiding in carbon signal assignment.[11]
-
-
2D NMR Experiments for Connectivity:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), revealing the ¹H-¹H connectivity network.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting structural fragments across quaternary carbons or heteroatoms.
-
-
2D NMR Experiments for Stereochemistry:
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close to each other in space, regardless of their bonding. This is the primary method for determining relative stereochemistry and preferred solution-state conformation.
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Computational Modeling and 3D Structure Prediction
Expertise & Experience: Computational chemistry serves as a powerful predictive and validation tool that complements experimental data.[12] In the absence of an experimental structure, it can provide reliable initial models. When experimental data is available, it helps to explore the conformational landscape, rationalize observed stereochemistry, and calculate properties that are difficult to measure.
-
2D to 3D Conversion:
-
Conformational Search:
-
Employ a molecular mechanics (MM) force field to rapidly explore the potential energy surface and identify low-energy conformations (e.g., different ring puckers or orientations of the isopropyl group).
-
-
Quantum Mechanical Optimization:
-
Take the lowest-energy conformers from the MM search and perform a full geometry optimization using a more accurate method, such as Density Functional Theory (DFT). This refines the structure to a local minimum on the quantum mechanical potential energy surface.
-
-
Analysis and Validation:
-
Calculate properties from the optimized geometry, such as vibrational frequencies (to confirm it is a true minimum) or NMR chemical shifts.
-
Compare the calculated properties (e.g., NMR shifts, interatomic distances) with experimental data from NMR (e.g., NOE constraints) to validate the predicted 3D model.
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Conclusion: An Integrated Approach
Determining the definitive 3D structure of a novel molecule like 3-(Propan-2-yl)piperidin-2-one requires a multi-faceted, synergistic approach. While calculated properties provide a starting point, they must be confirmed experimentally. X-ray crystallography offers unparalleled precision for the solid-state structure, defining absolute stereochemistry if a suitable derivative is used. NMR spectroscopy provides the essential solution-state structure and connectivity, which is often more directly applicable to the molecule's function in a biological system. Finally, computational modeling acts as the bridge, allowing for the rationalization of experimental results and the exploration of conformational possibilities not easily observed. For drug development professionals, this rigorous, integrated characterization is a non-negotiable step, forming the bedrock upon which all subsequent structure-activity relationship (SAR) studies are built.
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